2-Methoxyphenyl dihydrouracil

PROTAC CRBN ligand achiral scaffold

Traditional IMiD-based PROTAC ligands (thalidomide, lenalidomide) racemize in aqueous media and degrade IKZF1/IKZF3 neosubstrates, causing dose-limiting myelosuppression. 2-Methoxyphenyl dihydrouracil is an achiral dihydrouracil CRBN ligand that solves both problems: • Achiral scaffold-no enantiomeric separation required, simplifying analytical development and accelerating PROTAC linker optimization. • Mitigated IMiD-associated off-target degradation-reduces hematotoxicity risk while retaining efficient target protein degradation. • Carboxylic acid linker handle enables direct amide conjugation to amine-terminated linkers for parallel library synthesis. • Robust multigram-scale synthesis (>70% yield) ensures reliable supply for preclinical and medicinal chemistry programs.

Molecular Formula C12H12N2O5
Molecular Weight 264.23 g/mol
CAS No. 2377643-33-7
Cat. No. B6589403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenyl dihydrouracil
CAS2377643-33-7
Molecular FormulaC12H12N2O5
Molecular Weight264.23 g/mol
Structural Identifiers
InChIInChI=1S/C12H12N2O5/c1-19-9-3-2-7(11(16)17)6-8(9)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18)
InChIKeyHCEOVKWPVMWQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid: CRBN Ligand for PROTACs


3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid, also known as 2-Methoxyphenyl dihydrouracil, is a substituted phenyl dihydrouracil (PDHU) derivative that functions as a cereblon (CRBN) E3 ubiquitin ligase ligand [1]. This compound belongs to an emerging class of achiral CRBN-recruiting moieties used in the assembly of proteolysis-targeting chimeras (PROTACs) and molecular glues [2]. Its structural features include a dihydrouracil core linked to a 4-methoxybenzoic acid moiety, providing a carboxylic acid handle for linker conjugation .

  • CRBN-recruiting PROTAC design and targeted protein degradation studies

  • Achiral dihydrouracil scaffold eliminates enantiomer interference in assays

  • Carboxylic acid handle enables efficient linker conjugation for SAR exploration

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid: Why It Cannot Be Replaced


CRBN-recruiting PROTACs are highly sensitive to the choice of E3 ligase ligand. While thalidomide, lenalidomide, and pomalidomide are established CRBN binders, they suffer from rapid racemization in aqueous media, leading to mixtures of active (S)- and inactive (R)-enantiomers that complicate development and reduce potency [1]. Additionally, these immunomodulatory imide drugs (IMiDs) intrinsically degrade neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3), introducing hematotoxicity risks that can confound PROTAC efficacy and safety profiles [2]. Dihydrouracil-based ligands like 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid address these liabilities by providing an achiral scaffold that eliminates racemization and a distinct binding mode that mitigates IMiD-associated off-target degradation [REFS-1, REFS-2].

  • Racemization under assay conditions

    IMiD-based CRBN ligands form inactive (R)-enantiomers, shifting effective concentration and complicating dose-response interpretation.

  • Off-target IKZF1/3 degradation

    IMiD recruiters induce neosubstrate loss, which may confound target engagement analysis and model safety endpoints.

  • Chiral separation burden

    Racemizing ligands require chiral analytics; achiral dihydrouracil provides a homogeneous population for reproducible PROTAC assembly.

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid: Evidence vs. IMiD Ligands


Achiral Scaffold Prevents Racemization

Lenalidomide and related glutarimides undergo rapid racemization under physiological conditions, with a half-life of approximately 2 hours at pH 7.4, 37°C [1]. This leads to the presence of the largely inactive (R)-enantiomer, which complicates pharmacokinetic profiling and reduces overall target engagement. In contrast, 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid is an achiral phenyl dihydrouracil (PDHU) derivative that lacks a stereocenter, thereby eliminating racemization and ensuring a homogeneous ligand population [1].

Racemization control
Class-level inference
No racemization observed vs lenalidomide t₁/₂ ~2 h at pH 7.4, 37 °C
Eliminates inactive enantiomer for consistent target engagement
Reported for achiral PDHU class; verify lot-specific purity
PROTAC CRBN ligand achiral scaffold

Enhanced Hydrolytic Stability

PDHU ligands exhibit superior chemical stability compared to lenalidomide and pomalidomide. In accelerated stability studies, PDHU derivatives retained >95% of parent compound after 24 hours in pH 7.4 buffer at 37°C, whereas lenalidomide showed significant degradation (~30% loss) under identical conditions [1]. This enhanced stability is attributed to the saturated dihydrouracil ring, which resists hydrolytic ring-opening.

Hydrolytic stability
Cross-study comparable
>95% remaining after 24 h vs lenalidomide ~70% at pH 7.4, 37 °C
Supports extended incubation stability in cellular degradation assays
Class-level data for PDHU derivatives; confirm under experimental conditions
PROTAC stability CRBN ligand hydrolytic stability

Minimal IKZF1/IKZF3 Off-Target Degradation

When incorporated into PROTACs, pomalidomide-based recruiters cause significant degradation of the neosubstrates IKZF1 and IKZF3, with DC50 values of 10-50 nM in multiple myeloma cell lines [1]. A dihydrouracil CRBN ligand structurally analogous to 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid was shown to eliminate this off-target degradation, with no detectable IKZF1/IKZF3 loss at concentrations up to 10 µM [1].

IKZF1/3 selectivity
Class-level inference
No detectable degradation up to 10 µM vs pomalidomide-PROTAC DC₅₀ 10–50 nM in MM cell lines
Reduces confounding neosubstrate degradation for cleaner target validation
Inferred from structurally analogous dihydrouracil; confirm in your degrader context
PROTAC safety off-target degradation IKZF1 IKZF3

CRBN Binding Affinity Matches Lenalidomide

While the unsubstituted phenyl dihydrouracil shows minimal CRBN binding (IC50 > 100 µM), substituted PDHUs achieve IC50 values in the low micromolar range, comparable to lenalidomide (IC50 ~1-3 µM in fluorescence polarization assays) [1]. 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid, bearing a methoxy group at the 4-position, falls within this optimized substitution pattern. Moreover, the IC50 of a related phenyl dihydrouracil (Compound 1) was reported to be similar to that of pomalidomide [2].

CRBN binding
Class-level inference
Low micromolar IC₅₀ (PDHU class) within 2–3 fold of lenalidomide (1–3 µM)
Comparable CRBN engagement suitable for degrader design workflows
Fluorescence polarization assay; verify with your CRBN construct
CRBN binding affinity PROTAC design SAR

Carboxylic Acid Handle for Easy Conjugation

The carboxylic acid moiety of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid provides a convenient attachment point for linkers via standard amide coupling chemistry. This contrasts with many IMiD-based ligands that require protection/deprotection steps or suffer from low-yielding conjugation due to steric hindrance or competing side reactions. Recent advances in regioselective N-1 arylation of dihydrouracil have further streamlined access to this compound class with yields typically exceeding 70% [1].

Conjugation chemistry
Supporting evidence
One-step N-1 arylation; reported >70% yield for dihydrouracil building blocks
Facilitates rapid PROTAC library synthesis via standard amide coupling
Pd-catalyzed cross-coupling; scale-up confirmation recommended
PROTAC synthesis linker conjugation amide coupling

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid: Key Applications


PROTACs with Reduced Hematotoxicity Risk

This compound is ideally suited for constructing PROTACs targeting proteins in chronic disease settings (e.g., inflammatory disorders, neurodegeneration) where IMiD-associated IKZF1/IKZF3 degradation could cause dose-limiting myelosuppression. Its dihydrouracil core has been shown to mitigate these off-target effects while maintaining efficient target degradation [1].

Accelerating SAR Studies with Achiral Building Blocks

The achiral nature of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid eliminates the need for chiral separation and simplifies analytical method development, enabling faster iteration of linker length and composition during PROTAC optimization. Its enhanced hydrolytic stability supports longer incubation times in cellular assays [2].

Scalable Synthesis of PROTAC Libraries

The carboxylic acid functionality allows for straightforward amide bond formation with amine-terminated linkers, facilitating parallel synthesis of PROTAC libraries. Recent advances in dihydrouracil synthesis provide robust access to this ligand at multigram scale with >70% yield [3].

Application
Selection Property
Validation Focus
PROTAC design for non-oncology target validation
Achiral CRBN binder with reported lower IKZF1/3 engagement
IKZF1/3 degradation profiling in cell models
Accelerated PROTAC SAR and optimization
Achiral scaffold eliminates chiral separation steps
Analytical method speed and assay reproducibility
Scalable PROTAC library synthesis
Carboxylic acid conjugation handle
Amide coupling efficiency and parallel synthesis feasibility

Technical Documentation Hub

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